3-[(4-bromophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Overview
Description
3-[(4-bromophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl moiety, which is further connected to a tetrahydrobenzazepinone structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate amine and a ketone or aldehyde precursor under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the bromophenyl group with a halogenated benzazepine intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide or thiol group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
3-[(4-bromophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-bromophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl and sulfonyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- 3-[(4-fluorophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- 3-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Uniqueness
The presence of the bromophenyl group in 3-[(4-bromophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one imparts unique chemical and biological properties compared to its analogs with different substituents. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H14BrNO3S |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)sulfonyl-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C16H14BrNO3S/c17-12-6-8-13(9-7-12)22(20,21)15-10-5-11-3-1-2-4-14(11)18-16(15)19/h1-4,6-9,15H,5,10H2,(H,18,19) |
InChI Key |
OTHZESTXYRMMPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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